1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one
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Overview
Description
1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, a mercapto group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one typically involves the reaction of 3-amino-5-mercaptobenzene with 1-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromopropanone moiety can also participate in alkylation reactions, further modifying biological molecules and affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-mercapto-1,2,4-triazole: Known for its corrosion inhibition properties.
1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one: Similar structure but with a different bromine position.
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(3-amino-5-sulfanylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,11H2,1H3 |
InChI Key |
GQNKAKLOVMRXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)S)N)Br |
Origin of Product |
United States |
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